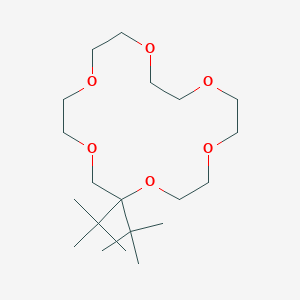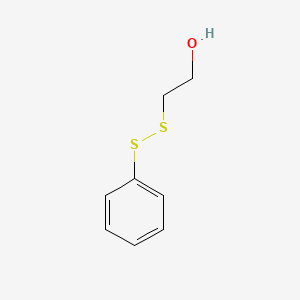![molecular formula C21H27ClS B14509516 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene CAS No. 62938-10-7](/img/structure/B14509516.png)
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two tert-butyl groups and a chloromethyl group attached to a phenylsulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process . The tert-butyl groups can be introduced through the reaction of benzene with tert-butyl chloride in the presence of AlCl3 . The chloromethyl group can be added using chloromethyl methyl ether (MOMCl) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atom.
Oxidation and Reduction: The phenylsulfanyl moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, HNO3, and H2SO4 are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents such as NaOH, KOH, and various amines are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
EAS Reactions: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include hydroxymethyl or aminomethyl derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, or reduced sulfides.
科学研究应用
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene has several applications in scientific research:
作用机制
The mechanism of action of 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles in the environment.
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups.
Oxidation and Reduction: The phenylsulfanyl moiety can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene can be compared with similar compounds such as:
1,3-Di-tert-butylbenzene: Lacks the chloromethyl and phenylsulfanyl groups, making it less reactive in certain reactions.
3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of a chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
1-tert-Butyl-3,5-dimethylbenzene: Lacks the chloromethyl and phenylsulfanyl groups, making it less versatile in synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
62938-10-7 |
|---|---|
分子式 |
C21H27ClS |
分子量 |
347.0 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C21H27ClS/c1-20(2,3)16-12-15(13-17(14-16)21(4,5)6)19(22)23-18-10-8-7-9-11-18/h7-14,19H,1-6H3 |
InChI 键 |
VSIBRRMAZLNPHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(SC2=CC=CC=C2)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


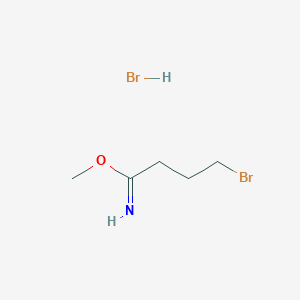
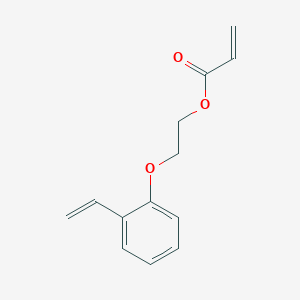
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
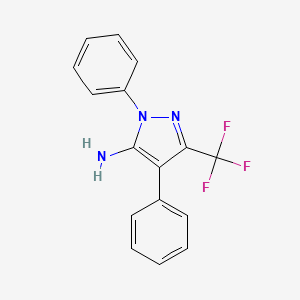
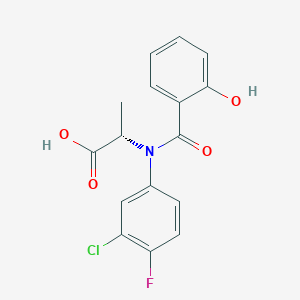
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
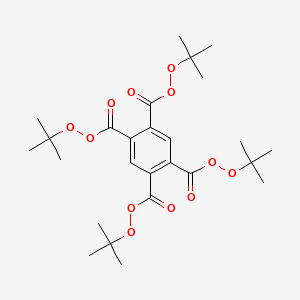
![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
